N,4,5-trimethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

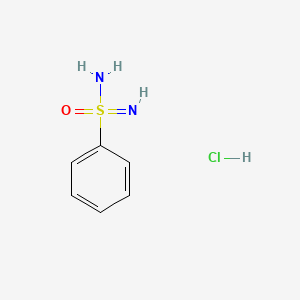

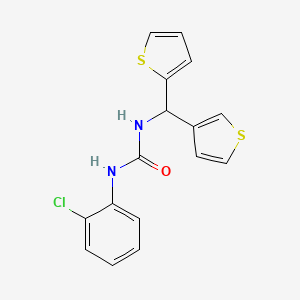

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, and an amide group, which is a carbonyl (C=O) group attached to a nitrogen atom. It also contains a sulfonyl group (SO2) attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Piperidine derivatives are often synthesized using methods such as cyclization, hydrogenation, and multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Aplicaciones Científicas De Investigación

- HIV Treatment : The compound’s structural features suggest potential as an antiviral agent. Researchers have explored its efficacy against HIV by targeting the CCR5 receptor, which plays a crucial role in HIV entry into host cells . Further studies could investigate its mechanism of action and potential clinical applications.

- CCR5 Antagonists : Given its resemblance to known CCR5 antagonists, this compound could serve as a scaffold for designing novel drugs. CCR5 antagonists block the CCR5 receptor, inhibiting HIV-1 entry without significant side effects. Investigating its binding affinity and pharmacokinetics may reveal promising candidates for HIV therapy .

- Ligand-Induced Calcium Mobilization Assays : Researchers can use this compound to study calcium signaling pathways. By assessing its impact on intracellular calcium levels, scientists gain insights into cellular responses and potential therapeutic targets .

- Efficient Synthetic Route : The compound’s synthesis involves an efficient route, yielding excellent yields. Researchers can explore modifications or derivatizations to enhance its properties or tailor it for specific applications .

Antiviral Research

Medicinal Chemistry

Chemical Biology

Organic Synthesis

Mecanismo De Acción

Target of action

The compound contains a sulfonamide group, which is a common feature in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Mode of action

Sulfonamides, due to their structural similarity to p-aminobenzoic acid (PABA), act as competitive inhibitors of dihydropteroate synthase, preventing the normal substrate, PABA, from accessing the active site of the enzyme .

Biochemical pathways

By inhibiting dihydropteroate synthase, sulfonamides prevent the synthesis of dihydropteroic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .

Result of action

The inhibition of folic acid synthesis in bacteria by sulfonamides results in a lack of necessary precursors for nucleic acid synthesis, leading to an inability for the bacteria to proliferate .

Action environment

The efficacy and stability of sulfonamides can be influenced by various factors, including pH, presence of certain ions, and temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,4,5-trimethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-13-9-11-24(12-10-13)30(27,28)17-7-5-16(6-8-17)19(25)23-21-18(20(26)22-4)14(2)15(3)29-21/h5-8,13H,9-12H2,1-4H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCDJWFSLDBPQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2560147.png)

![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2560152.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2560153.png)

![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)

![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)

![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)

![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)